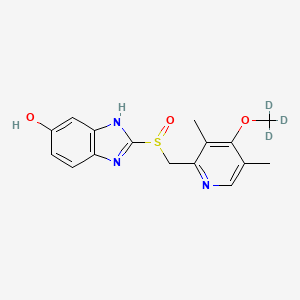

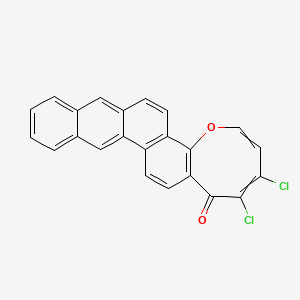

Bischloroanthrabenzoxocinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bischloroanthrabenzoxocinone, also known as (-)-BABX, is a potent Type II fatty acid synthesis (FASII) inhibitor . It inhibits fatty acid synthesis and shows antibacterial activities. It also inhibits the synthesis of phospholipid, DNA, RNA, protein, and cell wall .

Molecular Structure Analysis

The molecular weight of Bischloroanthrabenzoxocinone is 543.39 and its molecular formula is C28H24Cl2O7 . The structure includes a β-lactam ring, which is a common feature in many antibiotics .Aplicaciones Científicas De Investigación

1. Antibacterial Activity and Potential as Liver X Receptor Ligands

Bischloroanthrabenzoxocinone (BABX) exhibits significant antibacterial activity, particularly against Gram-positive bacteria. It also shows potential as a liver X receptor (LXR) ligand, which plays a crucial role in cholesterol homeostasis. BABX's IC50 values for LXRalpha-SPA binding are noteworthy, indicating its potential in regulating cholesterol levels (Herath et al., 2005).

2. Role in Inhibiting Type II Fatty Acid Synthesis

BABX is also recognized for its role in inhibiting type II fatty acid synthesis. This inhibition is a vital aspect of its antibacterial properties, as it targets a fundamental bacterial metabolic process, contributing to its effectiveness against resistant strains (Herath et al., 2005).

3. Application in Antimicrobial Drug Development

The structural modification of anthrabenzoxocinones (ABXs), a group that includes BABX, through biosynthetic engineering has led to the creation of novel ABX analogues. These analogues exhibit improved antimicrobial activity, highlighting BABX's potential as a basis for developing potent new antimicrobial agents (Mei et al., 2017).

4. Implications in Cancer Research

Although not directly related to BABX, research on related anthracene derivatives, like bisantrene, has shown significant antitumor activity in various cancer models. This suggests the potential of BABX and its analogues in cancer research and treatment, providing a direction for future investigations into their efficacy against cancerous cells (Alberts et al., 1982).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

19,20-dichloro-16-oxapentacyclo[12.10.0.02,11.04,9.015,22]tetracosa-1(14),2,4,6,8,10,12,15(22),17,19,23-undecaen-21-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H12Cl2O2/c24-20-9-10-27-23-17-6-5-15-11-13-3-1-2-4-14(13)12-19(15)16(17)7-8-18(23)22(26)21(20)25/h1-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPSZYNJYJMHNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C=CC5=C4OC=CC(=C(C5=O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H12Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10722781 |

Source

|

| Record name | 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

866022-28-8 |

Source

|

| Record name | 2,3-Dichloro-1H-tetrapheno[4,3-b]oxocin-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10722781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does bischloroanthrabenzoxocinone interact with its target and what are the downstream effects?

A1: Bischloroanthrabenzoxocinone (BABX) targets the bacterial type II fatty acid synthesis (FASII) pathway . While the exact mechanism of action within the FASII pathway is not fully elucidated in the provided research, its inhibitory effect on this pathway ultimately disrupts bacterial cell viability. This disruption makes BABX a promising candidate for the development of novel antibiotics .

Q2: What is the impact of bischloroanthrabenzoxocinone on different bacterial species?

A2: Research indicates that bischloroanthrabenzoxocinone demonstrates varying degrees of effectiveness against different bacterial species. For instance, it exhibits good antibacterial activity against Staphylococcus aureus and permeable Escherichia coli strains, with minimum inhibitory concentrations (MIC) ranging from 0.2 to 0.4 μg/mL . This difference in efficacy highlights the importance of further investigating its activity spectrum against a broader range of bacterial pathogens.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[14-(N-Boc-amino)-21,21-dimethyl-13,15,19-trioxo-3,6,9,20-tetraoxa-12,16-diazadocosyloxy]benzoic Acid](/img/structure/B562908.png)

![tert-Butyl 14-(N-Boc-amino)-1-[3-(methoxycarbonyl)phenoxy]-13,15-dioxo-3,6,9-trioxa-12,16-diazanonadecan-19-oate](/img/structure/B562909.png)

![2-[2-(2,6-dichloroanilino)-5-hydroxyphenyl]-N,N-dimethylacetamide](/img/structure/B562919.png)